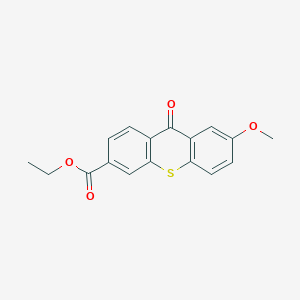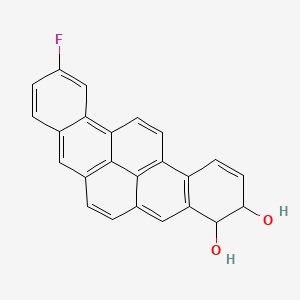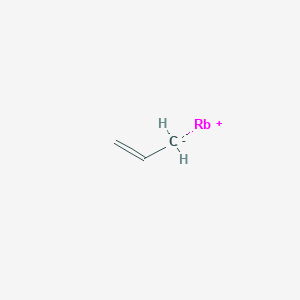
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and two methanethiol groups attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
For example, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a Lewis acid catalyst . The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide . The methanethiol groups can be introduced using thiolating agents such as methanethiol in the presence of a base .
Industrial Production Methods
Industrial production of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol involves its interaction with molecular targets through its functional groups. The thiol groups can form covalent bonds with proteins and other biomolecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(5-tert-Butyl-2-hydroxy-1,3-phenylene)dimethanethiol: Similar structure but with a hydroxyl group instead of a fluorine atom.
(5-tert-Butyl-2-chloro-1,3-phenylene)dimethanethiol: Similar structure but with a chlorine atom instead of a fluorine atom.
(5-tert-Butyl-2-bromo-1,3-phenylene)dimethanethiol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and binding affinity. The combination of the tert-butyl group, fluorine atom, and methanethiol groups makes this compound distinct from its analogs and provides it with unique characteristics that can be exploited in various applications.
Propiedades
| 77180-50-8 | |
Fórmula molecular |
C12H17FS2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
[5-tert-butyl-2-fluoro-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C12H17FS2/c1-12(2,3)10-4-8(6-14)11(13)9(5-10)7-15/h4-5,14-15H,6-7H2,1-3H3 |
Clave InChI |
LTVNSJDMACFFSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)CS)F)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)



![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)
